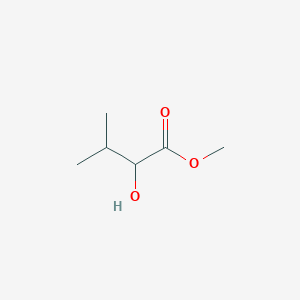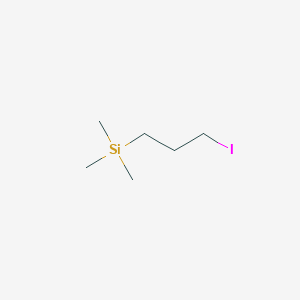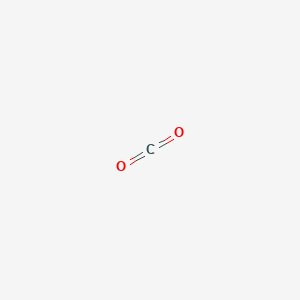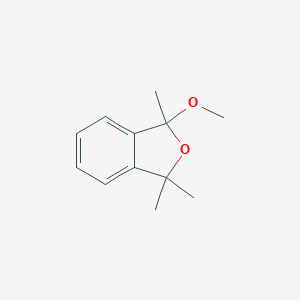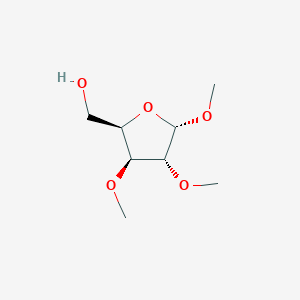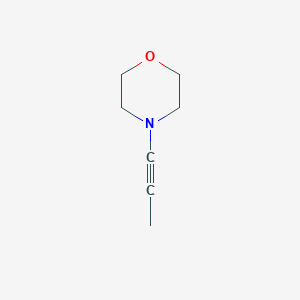![molecular formula C16H28O B100709 Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- CAS No. 19377-95-8](/img/structure/B100709.png)
Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- is a bicyclic ketone that has been widely used in scientific research due to its unique properties. This compound is commonly used as a building block in the synthesis of various organic compounds. The purpose of 1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-.
Mecanismo De Acción
The mechanism of action of Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- is not well understood. However, it is believed to act as a nucleophile in certain reactions due to the presence of the ketone functional group.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- in laboratory experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available from commercial sources. However, one limitation of this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-. One potential area of research is the development of new synthetic methods for the production of this compound. Additionally, it could be used as a starting material for the synthesis of new pharmaceuticals or as a building block in the development of new materials with unique properties. Finally, further research could be conducted to better understand the mechanism of action and potential applications of this compound in various fields of science.
Métodos De Síntesis
The synthesis of Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- involves the reaction of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid with tert-butyl lithium followed by the addition of acetic anhydride. This reaction results in the formation of the desired compound in high yield.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- has been used in a variety of scientific research applications. One of the most common uses of this compound is as a building block in the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of natural products, such as the sesquiterpenes. Additionally, Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- has been used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
19377-95-8 |
|---|---|
Nombre del producto |
Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl- |
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
1,5-ditert-butyl-3,3-dimethylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C16H28O/c1-12(2,3)15-9-14(7,8)11(17)16(15,10-15)13(4,5)6/h9-10H2,1-8H3 |
Clave InChI |
BPSOBKPRRBSNAW-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CC2(C1=O)C(C)(C)C)C(C)(C)C)C |
SMILES canónico |
CC1(CC2(CC2(C1=O)C(C)(C)C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



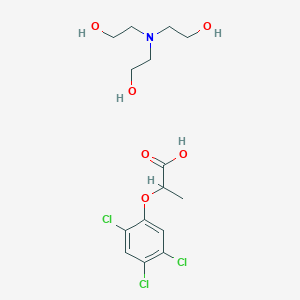
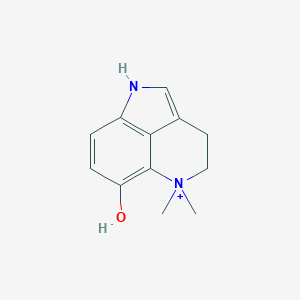
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)


